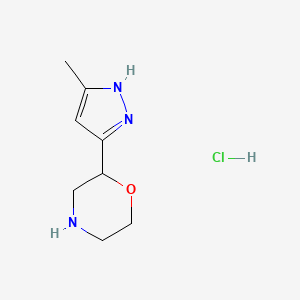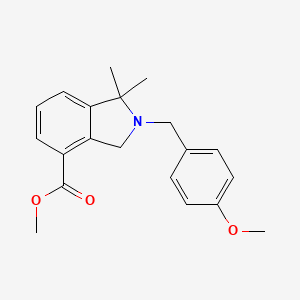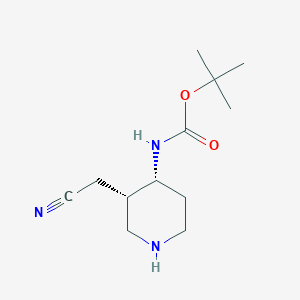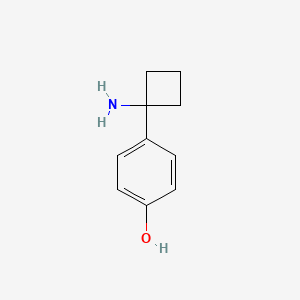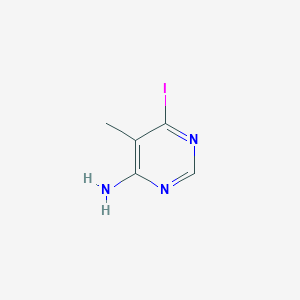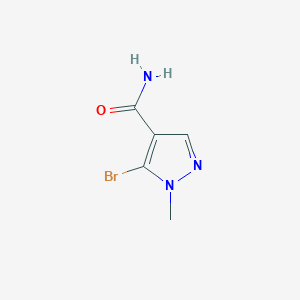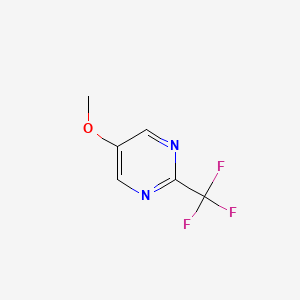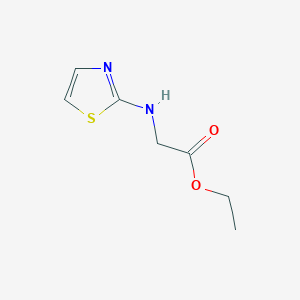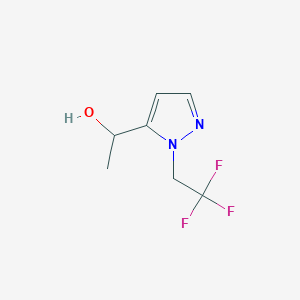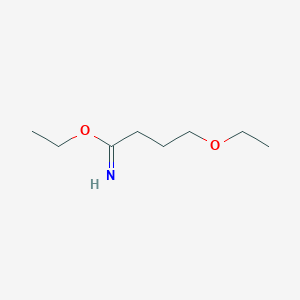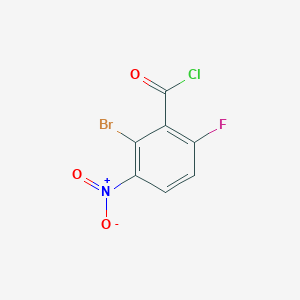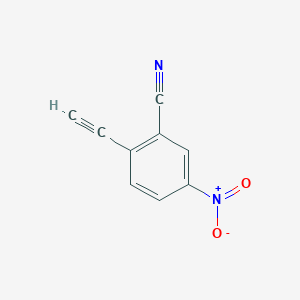
2-Ethynyl-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H4N2O2 It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the second position and a nitro group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-nitrobenzonitrile typically involves the nitration of 2-ethynylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom of the ethynyl group.
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed:
Reduction: 2-Ethynyl-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxygenated compounds.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of probes for studying biological systems, particularly in the investigation of enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. These properties make it useful in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
2-Ethynylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the ethynyl group, limiting its applications in click chemistry.
2-Ethynyl-4-nitrobenzonitrile: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness: 2-Ethynyl-5-nitrobenzonitrile is unique due to the combination of the ethynyl and nitro groups on the benzene ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H4N2O2 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-ethynyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H4N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h1,3-5H |
Clave InChI |
LDTIBYNKBROPSA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



